molecular formula C16H12ClFN4OS B6084727 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea

Cat. No. B6084727
M. Wt: 362.8 g/mol
InChI Key: PXBNGMBQLUATNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit aphicidal and antifungal activities , suggesting that their targets may be specific enzymes or proteins in these organisms.

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of essential biological processes in the target organisms .

Biochemical Pathways

Based on its aphicidal and antifungal activities , it can be inferred that the compound likely interferes with vital biochemical pathways in aphids and fungi, leading to their death.

Result of Action

The compound has been shown to exhibit aphicidal activity against Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%), as well as antifungal activities against Pythium aphanidermatum (62.0%) . These results suggest that the compound’s action leads to the death of these organisms.

properties

IUPAC Name

1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4OS/c17-11-3-1-10(2-4-11)9-14-21-22-16(24-14)20-15(23)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBNGMBQLUATNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

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